molecular formula C30H28ClN7O3S B2667497 N-(5-chloro-2-methylphenyl)-2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 901877-33-6

N-(5-chloro-2-methylphenyl)-2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide

Katalognummer: B2667497
CAS-Nummer: 901877-33-6
Molekulargewicht: 602.11
InChI-Schlüssel: FJBUEOHINRWLLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a [1,2,4]triazolo[1,5-c]quinazoline core substituted with 8,9-dimethoxy groups, a sulfanyl acetamide chain linked to a 5-chloro-2-methylphenyl group, and a 2-(2-methyl-1H-benzodiazol-1-yl)ethyl side chain. The sulfanyl acetamide moiety is a recurring pharmacophore in related compounds, suggesting its critical role in activity .

Eigenschaften

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28ClN7O3S/c1-17-9-10-19(31)13-22(17)33-28(39)16-42-30-34-23-15-26(41-4)25(40-3)14-20(23)29-35-27(36-38(29)30)11-12-37-18(2)32-21-7-5-6-8-24(21)37/h5-10,13-15H,11-12,16H2,1-4H3,(H,33,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBUEOHINRWLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=NC6=CC=CC=C65)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClN7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide involves several steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Benzodiazole Moiety: The synthesis begins with the formation of the benzodiazole ring, which involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Triazoloquinazoline Core: The next step involves the formation of the triazoloquinazoline core. This can be achieved by reacting the benzodiazole derivative with a triazole precursor under basic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazoloquinazoline derivative with a suitable thiol reagent.

    Final Coupling Reaction: The final step involves coupling the intermediate with 5-chloro-2-methylaniline under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chloro group.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving its target pathways.

    Medicine: Potential pharmaceutical applications include its use as a lead compound for drug development.

    Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-(3-Chloro-4-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide

  • Structural Differences : The phenyl group at the triazoloquinazoline C2 position replaces the benzodiazolyl ethyl group. The acetamide-linked aryl group is 3-chloro-4-methoxyphenyl instead of 5-chloro-2-methylphenyl.
  • Implications : The absence of the benzodiazolyl group may reduce lipophilicity, affecting cellular uptake. The 3-chloro-4-methoxy substitution on the phenyl ring could alter steric interactions with target proteins compared to the 5-chloro-2-methyl group .

5-Chloro-2-methylsulfonyl-1,2,4-triazolo[1,5-a]quinazoline

  • Structural Differences : Lacks the sulfanyl acetamide chain and dimethoxy groups. Features a methylsulfonyl group at C2 and a chlorine at C3.
  • The simplified structure may limit binding versatility compared to the target compound .

N-(3-Chloro-4-methylphenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

  • Structural Differences : Replaces the triazoloquinazoline core with a thiadiazole ring. Retains a sulfanyl acetamide chain but with a 3-chloro-4-methylphenyl group.
  • Implications : The thiadiazole ring’s smaller size and different electronic profile may reduce affinity for targets requiring the triazoloquinazoline scaffold. The 3-chloro-4-methylphenyl group’s steric effects might differ from the target’s 5-chloro-2-methylphenyl .

N-(5-Chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Structural Differences: Uses a non-fused 1,2,4-triazole ring instead of triazoloquinazoline. Incorporates a pyridinyl group and ethyl substituent on the triazole.
  • Implications: The absence of the fused quinazoline system may limit π-π stacking interactions.

Structure-Activity Relationship (SAR) Analysis

Structural Feature Impact on Properties Examples
8,9-Dimethoxy groups Enhance hydrogen bonding with polar residues in binding pockets; increase molecular weight. Target compound
Benzodiazolyl ethyl chain Boosts lipophilicity, improving membrane permeability; may engage in π-stacking. Target compound
Sulfanyl acetamide chain Critical for covalent or non-covalent interactions (e.g., disulfide bridges or H-bonding). Target compound,
Chlorophenyl substituents Influence steric bulk and electronic effects; chloro position affects target selectivity. Target compound,

Biologische Aktivität

The compound N-(5-chloro-2-methylphenyl)-2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a multi-ring structure with various substituents that contribute to its biological activity. Key structural components include:

  • Chloro and methyl groups : These groups can influence lipophilicity and receptor binding.
  • Dimethoxy and benzodiazol moieties : These are often associated with enhanced biological activity.
  • Triazoloquinazoline framework : Known for its role in targeting kinases and other enzymes.

The biological activity of N-(5-chloro-2-methylphenyl)-2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It might act as an antagonist or agonist at certain receptors, influencing metabolic processes.
  • Interference with Cell Proliferation : Similar compounds have shown efficacy in inhibiting cancer cell growth by inducing apoptosis.

Efficacy Against Pathogens

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For example, compounds with similar structures have been shown to have:

  • Antifungal Activity : Effective against strains like Candida albicans with minimal cytotoxicity to human cells.
  • Antibacterial Properties : Targeting bacterial cell walls or interfering with protein synthesis.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of similar triazoloquinazoline derivatives. The results demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa), with IC50 values in the low micromolar range. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

In a comparative study of related compounds, it was found that certain derivatives exhibited potent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. The mechanism involved disruption of the fungal cell membrane integrity.

CompoundTargetMIC (µg/mL)Mechanism
Compound AC. albicans32Membrane disruption
Compound BMCF-7 (breast cancer)15Apoptosis induction

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a favorable safety profile. In vitro studies suggest low cytotoxicity towards normal human cells at therapeutic concentrations. However, comprehensive in vivo studies are necessary to determine long-term effects and potential side effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.